molecular formula C16H15NO2 B8695372 2-benzyloxy-7,8-dihydro-6H-quinolin-5-one CAS No. 143232-64-8

2-benzyloxy-7,8-dihydro-6H-quinolin-5-one

Cat. No.: B8695372
CAS No.: 143232-64-8
M. Wt: 253.29 g/mol
InChI Key: VGMBEUFDLPGOMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzyloxy-7,8-dihydro-6H-quinolin-5-one is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by the presence of a quinolinone core structure with a benzyloxy substituent at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyloxy-7,8-dihydro-6H-quinolin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of o-alkenylanilines in the presence of a palladium catalyst and carbon monoxide. This reaction typically requires a substoichiometric amount of copper(II) acetate and air as the terminal oxidant . The reaction conditions are mild, and the yields are generally higher with electron-donating groups on the substrate.

Another method involves the visible light-mediated synthesis from quinoline N-oxides. This photocatalytic approach is reagent-free, highly atom-economical, and provides high yields with no undesirable by-products . The robustness of this methodology has been demonstrated with easy scaling up to the gram scale.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-benzyloxy-7,8-dihydro-6H-quinolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different substituents.

    Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinolinone derivatives with different substituents, which can be further utilized in medicinal chemistry and other applications.

Scientific Research Applications

2-benzyloxy-7,8-dihydro-6H-quinolin-5-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Pharmacology: The compound is used in pharmacological studies to investigate its effects on various biological targets.

Mechanism of Action

The mechanism of action of 2-benzyloxy-7,8-dihydro-6H-quinolin-5-one involves its interaction with specific molecular targets

Properties

CAS No.

143232-64-8

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

2-phenylmethoxy-7,8-dihydro-6H-quinolin-5-one

InChI

InChI=1S/C16H15NO2/c18-15-8-4-7-14-13(15)9-10-16(17-14)19-11-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8,11H2

InChI Key

VGMBEUFDLPGOMH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=N2)OCC3=CC=CC=C3)C(=O)C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 5,6,7,8-tetrahydro-5-oxo-2(1H)-quinolinone (33.0 g), silver carbonate (35.0 g), benzyl bromide (44.4 g), and toluene (400 ml) was stirred at room temperature for 72 hrs. The mixture was filtered and the filtrate was concentrated. Trituration of the residue with petroleum ether gave 45.6 g (83%) of product.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
44.4 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
83%

Synthesis routes and methods III

Procedure details

A mixture of 7,8-dihydro-1H,6H-quinoline-2,5-dione (20.4 g, 125.0 mmoL), benzyl bromide (17.8 mL, 150 mmoL) and 20.8 g, 75 mmoL) in toluene (250 mL) was stirred at room temperature for 3 days under the protection from light. The reaction was stopped, filtered through celite and rinsed with a mixture of methylene chloride and methanol. The filtrate was concentrated and trituated in petroleum ether (150 mL). Filtration of the mixture provided the desired product (29.4 g, 92%).
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
17.8 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
92%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.